Benzyl-(4-iodo-cyclohexyl)-amine vs. N-Benzylcyclohexylamine: A 90-100x Fold Increase in Hydrophobicity (LogP 3.98 vs ~1.9)
The presence of the heavy iodine atom at the 4-position drastically alters the lipophilicity of the molecule. The calculated LogP for Benzyl-(4-iodo-cyclohexyl)-amine is 3.98 [1]. This is approximately 2 log units higher than the predicted LogP of its non-halogenated counterpart, N-Benzylcyclohexylamine (estimated LogP ~1.9) [2]. This difference translates to a 90- to 100-fold increase in its partition coefficient, meaning the iodinated compound is overwhelmingly more soluble in non-polar solvents and lipid bilayers. This property is critical for applications where passive membrane permeability or extraction into organic phases is a key consideration.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.98 (Calculated) |
| Comparator Or Baseline | N-Benzylcyclohexylamine (Calculated LogP ~1.9) |
| Quantified Difference | ΔLogP ≈ 2.08, corresponding to a ~100x higher partition coefficient |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 or similar algorithm |
Why This Matters
For medicinal chemists, this ~100x difference in LogP directly impacts solubility, permeability, and potential for non-specific binding, making the iodinated analog a superior or inferior choice depending on the desired physicochemical profile of a lead compound.
- [1] Chemsrc. (2018). N-Benzyl-4-iodocyclohexanamine (CAS 1353978-89-8). Chemsrc. View Source
- [2] DrugBank. (n.d.). N-Benzylcyclohexylamine (DB08788). DrugBank Online. View Source
